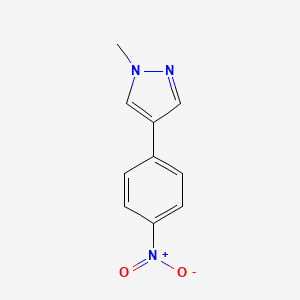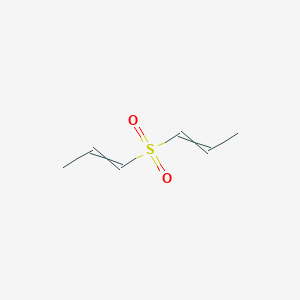![molecular formula C11H16N2O6 B11743920 1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743920.png)
1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,5R)-3,4-二羟基-5-(1-羟乙基)氧杂环戊烷-2-基]-5-甲基嘧啶-2,4-二酮是一种复杂的有机化合物,属于嘧啶核苷类。该化合物的特点是其独特的结构,包括连接到核糖基部分的嘧啶碱基。
准备方法
1-[(2R,5R)-3,4-二羟基-5-(1-羟乙基)氧杂环戊烷-2-基]-5-甲基嘧啶-2,4-二酮的合成涉及多个步骤。一种常见的方法包括以下步骤:
起始原料: 合成始于核糖基部分和嘧啶碱基的制备。
糖基化反应: 核糖基部分在酸性条件下与嘧啶碱基糖基化,形成核苷。
纯化: 使用色谱技术纯化产物,以获得高纯度的所需化合物。
工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,包括使用自动化反应器和连续流工艺,以提高效率和产率。
化学反应分析
1-[(2R,5R)-3,4-二羟基-5-(1-羟乙基)氧杂环戊烷-2-基]-5-甲基嘧啶-2,4-二酮会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化,导致形成氧化衍生物。
还原: 还原反应可以使用还原剂(如硼氢化钠)进行,导致形成该化合物的还原形式。
取代: 该化合物可以在特定条件下进行亲核取代反应,其中官能团被亲核试剂取代。
这些反应中使用的常见试剂和条件包括酸性或碱性环境、特定催化剂和控制温度。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
1-[(2R,5R)-3,4-二羟基-5-(1-羟乙基)氧杂环戊烷-2-基]-5-甲基嘧啶-2,4-二酮具有广泛的科学研究应用:
化学: 它用作合成更复杂分子的构建块,以及用作分析化学中的参考标准。
生物学: 研究该化合物在核酸代谢中的作用,以及它作为某些疾病的生物标志物的潜力。
医学: 正在进行研究以探索其潜在的治疗应用,包括将其用作抗病毒或抗癌剂。
工业: 该化合物用于开发新材料,以及作为合成药物的前体。
作用机理
1-[(2R,5R)-3,4-二羟基-5-(1-羟乙基)氧杂环戊烷-2-基]-5-甲基嘧啶-2,4-二酮的作用机理涉及其与特定分子靶标和途径的相互作用。该化合物可以与参与核酸代谢的酶结合,抑制其活性并影响细胞过程。确切的分子靶标和途径取决于具体的应用和使用环境。
作用机制
The mechanism of action of 1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in nucleic acid metabolism, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-[(2R,5R)-3,4-二羟基-5-(1-羟乙基)氧杂环戊烷-2-基]-5-甲基嘧啶-2,4-二酮可以与其他类似化合物进行比较,例如:
尿苷: 一种具有类似结构但不同官能团的嘧啶核苷。
胞苷: 另一种具有不同生物学功能的嘧啶核苷。
胸腺嘧啶脱氧核苷: 一种参与 DNA 合成的核苷,具有不同的碱基结构。
1-[(2R,5R)-3,4-二羟基-5-(1-羟乙基)氧杂环戊烷-2-基]-5-甲基嘧啶-2,4-二酮的独特之处在于其特定的官能团及其对其化学和生物学性质的影响。
属性
分子式 |
C11H16N2O6 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC 名称 |
1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-4-3-13(11(18)12-9(4)17)10-7(16)6(15)8(19-10)5(2)14/h3,5-8,10,14-16H,1-2H3,(H,12,17,18)/t5?,6?,7?,8-,10-/m1/s1 |
InChI 键 |
CDIMXSCNZIUNDB-HQWXHRIMSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)C(C)O)O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine](/img/structure/B11743838.png)
![2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11743841.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743846.png)


![1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743875.png)
![ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11743882.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11743897.png)
![3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11743898.png)
![Ethyl 2-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-YL)-2-oxoacetate](/img/structure/B11743900.png)

![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743910.png)
![1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743911.png)
